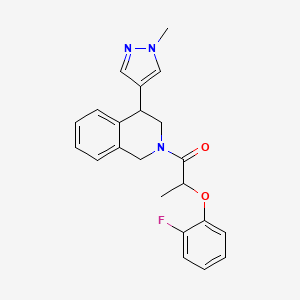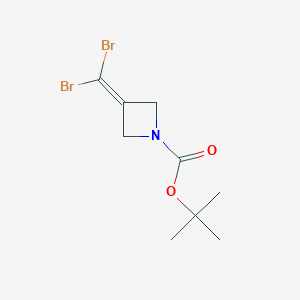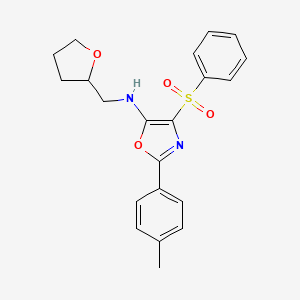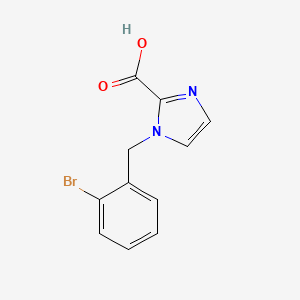
2-(2-fluorophenoxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Research on hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a SnCl2·2H2O catalyzed Povarov reaction revealed potent in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among the compounds screened, specific analogs demonstrated significant antitubercular efficacy, indicating potential applications in developing treatments for tuberculosis (Kantevari et al., 2011).
Electroluminescent Properties for LEDs
Investigations into spiro-compounds with pyrazolo[3,4-b]quinoline structures highlighted their strong fluorescence in both solution and solid states. These compounds, when used as dopant chromophores in PVK polymer matrices, demonstrated promising electroluminescent properties for light-emitting diode applications. The study explored the role of bathochromic shifts, solvent polarity on absorption, and photoluminescent maxima, offering insights into enhancing the brightness and efficiency of LED devices (Gondek et al., 2010).
Tubulin Polymerization Inhibition
A study on a series of indenopyrazoles synthesized from indanones and phenyl isothiocyanates identified a compound with promising antiproliferative activity toward human cancer cells, attributed to tubulin polymerization inhibition. This compound, identified through MorphoBase and ChemProteoBase profiling methods, showed potential as a cancer therapeutic agent by inducing G2/M cell cycle arrest in HeLa cells, highlighting its application in cancer research and treatment strategies (Minegishi et al., 2015).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15(28-21-10-6-5-9-20(21)23)22(27)26-13-16-7-3-4-8-18(16)19(14-26)17-11-24-25(2)12-17/h3-12,15,19H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVGRUNLVMSWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2710779.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B2710784.png)
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)
![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)


![3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2710795.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2710797.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710799.png)
![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2710800.png)